N-(2-phenoxyethyl)-3-phenylpropanamide
Description
N-(2-Phenoxyethyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a phenoxyethyl moiety at the nitrogen. The phenoxyethyl group introduces ether functionality, which may enhance solubility compared to purely hydrocarbon substituents. Such compounds are typically synthesized via amidation reactions between carboxylic acid derivatives (e.g., acid chlorides or activated esters) and amines, followed by purification via column chromatography .
Properties
IUPAC Name |
N-(2-phenoxyethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(12-11-15-7-3-1-4-8-15)18-13-14-20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJIPCAECGNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with 2-phenoxyethylamine. The reaction is carried out under anhydrous conditions using a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-phenoxyethylamine in the presence of a base such as triethylamine to yield the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxyethyl groups can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-phenoxyethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized amides.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological activities. It may act as an inhibitor of specific enzymes or receptors, contributing to its therapeutic potential.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may be incorporated into polymers or coatings to enhance their properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanamide Backbone
Key analogs differ in substituents at the nitrogen or the propanamide chain, influencing their properties:
Key Observations :
- Solubility: The spirothiazolidinone derivative () exhibits moderate solubility in ethanol/water (e.g., 0.5C₂H₅OH: 321.43 mg/mL), attributed to polar functional groups. Hydrophobic substituents (e.g., isopropylphenyl) reduce solubility .
- Stereochemistry : Analogs like ohmefentanyl () demonstrate extreme stereodependence in bioactivity. For example, (3R,4S,2'R)-(-)-cis-ohmefentanyl has an ED₅₀ of 0.00465 mg/kg (2,990× morphine), while its enantiomer is far less potent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
